molecular formula C22H24Cl2N4O3S B12042708 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12042708
M. Wt: 495.4 g/mol
InChI Key: XYXVCLKRBXEIEU-UHFFFAOYSA-N
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Description

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound with a molecular formula of C22H24Cl2N4O3S and a molecular weight of 495.432 g/mol . This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenoxy group, and a morpholinylmethyl group. It is used in various scientific research applications due to its diverse chemical properties.

Preparation Methods

The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenoxy group: This step involves the reaction of the triazole intermediate with 2,4-dichlorophenol in the presence of a suitable base.

    Attachment of the morpholinylmethyl group: This is done by reacting the intermediate with morpholine and a suitable alkylating agent.

    Final assembly: The final product is obtained by coupling the ethoxyphenyl group to the intermediate under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(2,4-Dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:

    5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but lacks the ethoxyphenyl group.

    5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a methoxyphenyl group instead of an ethoxyphenyl group and a piperidinylmethyl group instead of a morpholinylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24Cl2N4O3S

Molecular Weight

495.4 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-4-(4-ethoxyphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione

InChI

InChI=1S/C22H24Cl2N4O3S/c1-2-30-18-6-4-17(5-7-18)28-21(14-31-20-8-3-16(23)13-19(20)24)25-27(22(28)32)15-26-9-11-29-12-10-26/h3-8,13H,2,9-12,14-15H2,1H3

InChI Key

XYXVCLKRBXEIEU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN(C2=S)CN3CCOCC3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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